N~2~-cyclopentyl-N~4~-phenylpteridine-2,4-diamine
Description
N²-Cyclopentyl-N⁴-phenylpteridine-2,4-diamine is a pteridine derivative featuring a bicyclic heteroaromatic core with two amine substituents at the 2- and 4-positions. The N² position is substituted with a cyclopentyl group, while the N⁴ position bears a phenyl group.
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-N-cyclopentyl-4-N-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C17H18N6/c1-2-6-12(7-3-1)20-16-14-15(19-11-10-18-14)22-17(23-16)21-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H2,19,20,21,22,23) |
InChI Key |
NSQLGUZINZVXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopentyl-N~4~-phenylpteridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diaminopteridine with cyclopentanone and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclopentyl-N~4~-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pteridine core, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pteridine N-oxides.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-cyclopentyl-N~4~-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N²-cyclopentyl-N⁴-phenylpteridine-2,4-diamine with three analogs from the evidence, focusing on substituents, molecular weight, and key features:
*Calculated based on pteridine core (C₆H₄N₄) and substituents.
†Calculated using IUPAC atomic masses.
Key Observations:
N² Substituents: The cyclopentyl group in the target compound is rigid and lipophilic, contrasting with the flexible 2-phenylethyl () and oxygen-containing tetrahydrofuran-2-ylmethyl () groups. The latter may improve aqueous solubility .
N⁴ Substituents :
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